molecular formula C17H14ClN3O2S B2658326 1-(4-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1226449-01-9

1-(4-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole

Cat. No. B2658326
CAS RN: 1226449-01-9
M. Wt: 359.83
InChI Key: XOHPULOTOTVTGQ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Electrochemical and Material Applications

Polymer Synthesis and Electrochromic Properties : A study by Soylemez et al. (2015) explored the electrochemical copolymerization of a related benzimidazole derivative with 3,4-ethylenedioxythiophene (EDOT). This process aimed to create materials with lower oxidation potentials, reduced bandgaps, and enhanced optical contrast for potential use in electrochromic devices (Soylemez et al., 2015).

Medicinal Chemistry and Pharmacology

Antifungal and Antimicrobial Properties : Walker et al. (1978) reported the synthesis and antifungal efficacy of 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate against Candida albicans infections in mice, highlighting its potential as a potent antifungal agent (Walker et al., 1978).

Cytotoxic Inhibitors and Estrogen Receptor Ligands : Research by Wiglenda et al. (2005) synthesized and evaluated 1H-imidazoles for biological activity, identifying compounds with hormonal activity in estrogen receptor-positive cells and antiproliferative effects against human breast cancer cell lines. Additionally, some compounds showed strong inhibitory effects on cyclooxygenase enzymes, suggesting a multifaceted mode of action (Wiglenda et al., 2005).

Corrosion Inhibition

Mild Steel Corrosion Inhibition : Ouakki et al. (2019) investigated the corrosion inhibition properties of two imidazole derivatives for mild steel in sulfuric acid medium. Their study suggests these compounds offer high resistance and act as mixed-type inhibitors, with inhibition efficiency increasing with the concentration of inhibitors (Ouakki et al., 2019).

Molecular and Structural Chemistry

Crystal Structure Analysis : Studies on related imidazole derivatives have elucidated their crystal structures, showcasing how weak intermolecular interactions, such as π-stacking, hydrogen bonds, and halogen bonds, influence the supramolecular architecture and stability of these compounds. For example, Kubicki (2004) detailed the crystal packing modes in 1-(4-chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carbonitrile, highlighting the significance of C[triple-bond]N.Cl-C halogen bonds in forming two-dimensional grids (Kubicki, 2004).

properties

IUPAC Name

1-(4-chlorophenyl)-2-ethylsulfanyl-5-(3-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-2-24-17-19-11-16(12-4-3-5-15(10-12)21(22)23)20(17)14-8-6-13(18)7-9-14/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHPULOTOTVTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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